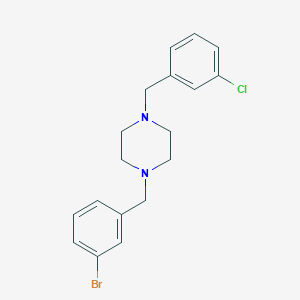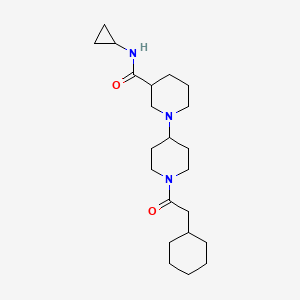
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine, also known as BBP, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. BBP has been the subject of extensive scientific research due to its potential applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine acts as an antagonist of the dopamine D3 receptor, which means that it blocks the activity of this receptor. This, in turn, leads to a decrease in the release of dopamine in the mesolimbic pathway of the brain, which is believed to be responsible for the rewarding effects of drugs of abuse. By blocking the activity of the dopamine D3 receptor, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be able to reduce the reinforcing effects of drugs of abuse and thus help to prevent relapse in individuals with drug addiction.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to decrease the release of dopamine in the mesolimbic pathway, which is believed to be responsible for the rewarding effects of drugs of abuse. 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may have potential applications in the treatment of stress-related disorders such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its relatively low potency compared to other dopamine D3 receptor antagonists. This means that higher concentrations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be required to achieve the desired effects.
Orientations Futures
There are a number of future directions for research on 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential applications of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine in the treatment of various neurological and psychiatric disorders. Finally, the development of new techniques for the synthesis and purification of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may also be an area of future research.
Méthodes De Synthèse
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride and 3-chlorobenzylamine with piperazine. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. In particular, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a high affinity for the dopamine D3 receptor, which is believed to play a key role in the development of these disorders.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSIDRTXNNOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-benzyl-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6068581.png)
![N-[2-(diethylamino)ethyl]-1-isobutyl-2-isopropyl-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B6068585.png)
![5-methyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068588.png)
![N-[1-(4-methoxybenzyl)-4-piperidinyl]cyclohexanecarboxamide](/img/structure/B6068601.png)
![N-(2,4-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6068604.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B6068617.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![5-methyl-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B6068636.png)
![1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)
![2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B6068660.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)